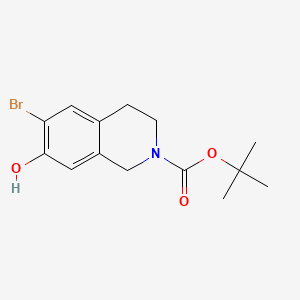
tert-Butyl 6-bromo-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a tert-butyl ester group attached to the isoquinoline core
Preparation Methods
The synthesis of tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the desired position on the ring.
Esterification: The formation of the tert-butyl ester group.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Hydroxylation may require the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . Esterification typically involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .
Chemical Reactions Analysis
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the bromine atom would yield the corresponding hydrocarbon .
Scientific Research Applications
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate:
tert-Butyl 7-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: This is a positional isomer with the bromine and hydroxyl groups at different positions, leading to different chemical and biological properties.
tert-Butyl 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: The methoxy group replaces the hydroxyl group, altering its reactivity and potential interactions with biological molecules.
The uniqueness of tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18BrNO3 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-6-11(15)12(17)7-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
InChI Key |
DUWKHTOGGASGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















